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Compound of Interest

Compound Name: Aluminum arsenide

Cat. No.: B1584279 Get Quote

In the realm of semiconductor research and development, particularly for applications in

optoelectronics and high-frequency devices, aluminum arsenide (AlAs) and gallium arsenide

(GaAs) stand out as two of the most critical III-V compound semiconductors. Their distinct yet

complementary properties make them indispensable for fabricating a wide array of devices,

from light-emitting diodes (LEDs) and laser diodes to high-electron-mobility transistors

(HEMTs). This guide provides a detailed comparison of the key properties of AlAs and GaAs,

supported by experimental data and methodologies, to aid researchers, scientists, and drug

development professionals in making informed material choices.

Key Properties at a Glance
A summary of the fundamental physical and electronic properties of aluminum arsenide and

gallium arsenide is presented below. These values are crucial for device modeling and design.
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Property Aluminum Arsenide (AlAs) Gallium Arsenide (GaAs)

Crystal Structure Zincblende Zincblende

Lattice Constant (a) 5.660 pm[1] 5.653 pm[2]

Bandgap (at 300K) 2.17 eV (Indirect)[1] 1.424 eV (Direct)[2][3]

Electron Mobility (at 300K) 200 cm²/V·s[1] ~8500 - 9000 cm²/V·s[2][3]

Thermal Conductivity (at 300K) 0.9 W/cm·K[1] 0.56 W/cm·K[2]

Density 3.72 g/cm³[1][4] 5.3176 g/cm³[2]

Melting Point 1740 °C[1][4] 1238 °C[2][5]

Refractive Index (Infrared) ~3.0[1] ~3.3[2]

In-Depth Comparison of Critical Parameters
Crystal Structure and Lattice Constant
Both AlAs and GaAs crystallize in the zincblende structure.[1][2] A critical advantage in

heterostructure engineering is their remarkably similar lattice constants, with AlAs at 5.660 pm

and GaAs at 5.653 pm.[1][2] This near-perfect lattice matching allows for the epitaxial growth of

high-quality, low-strain heterostructures and superlattices, which are fundamental to many

advanced electronic and photonic devices.[1]

Electronic Bandgap
The nature of the electronic bandgap is one of the most significant differences between the two

materials. Gallium arsenide possesses a direct bandgap of 1.424 eV at room temperature,

making it highly efficient for the absorption and emission of light.[2][3] This property is the

cornerstone of its widespread use in optoelectronic devices like laser diodes and LEDs. In

contrast, aluminum arsenide has a wider, indirect bandgap of 2.17 eV.[1] The indirect nature

of its bandgap means that electron-hole recombination predominantly involves phonons,

making it an inefficient light emitter. However, its wider bandgap is advantageous for confining

carriers in GaAs-based quantum well structures.[6]

Carrier Mobility
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Gallium arsenide exhibits significantly higher electron mobility (around 8500-9000 cm²/V·s at

300K) compared to aluminum arsenide (200 cm²/V·s).[1][2][3] This superior electron mobility

is a key reason for GaAs's dominance in high-frequency applications, as it allows for faster

transistor switching speeds.

Thermal Properties
In terms of thermal management, AlAs has a higher thermal conductivity (0.9 W/cm·K) than

GaAs (0.56 W/cm·K).[1][2] This makes AlAs a better conductor of heat, a property that can be

beneficial in high-power devices where heat dissipation is a critical concern.

Experimental Methodologies for Property
Determination
Accurate characterization of semiconductor properties is paramount for device fabrication and

optimization. The following are standard experimental protocols for determining the key

parameters discussed above.

Bandgap Energy Measurement: Photoluminescence
Spectroscopy
Photoluminescence (PL) spectroscopy is a non-destructive optical technique widely used to

determine the bandgap of semiconductors.

Experimental Protocol:

Sample Excitation: The semiconductor sample (AlAs or GaAs) is illuminated with a laser

source having a photon energy greater than the material's bandgap energy. This excites

electrons from the valence band to the conduction band.

Radiative Recombination: The excited electrons relax back to the valence band, and in direct

bandgap materials like GaAs, this relaxation is often accompanied by the emission of

photons.

Spectral Analysis: The emitted light is collected and directed into a spectrometer, which

disperses the light into its constituent wavelengths. A photodetector then measures the

intensity of the emitted light at each wavelength.
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Bandgap Determination: The peak of the emission spectrum corresponds to the bandgap

energy of the material. For indirect bandgap materials like AlAs, the PL signal is significantly

weaker, and other techniques like absorption spectroscopy might be preferred.
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Bandgap and Lattice Constant Comparison

Electron Mobility and Carrier Concentration: Hall Effect
Measurement
The Hall effect measurement is a standard method for determining the carrier type,

concentration, and mobility in a semiconductor.

Experimental Protocol:

Sample Preparation: A rectangular or van der Pauw-shaped sample of the material is

prepared with four ohmic contacts.

Current and Magnetic Field Application: A constant current (I) is passed through two of the

contacts, and a uniform magnetic field (B) is applied perpendicular to the direction of the

current flow.
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Hall Voltage Measurement: The magnetic field exerts a Lorentz force on the charge carriers,

causing them to accumulate on one side of the sample. This creates a transverse electric

field and a measurable potential difference, known as the Hall voltage (V_H), across the

other two contacts.

Calculation: The Hall coefficient (R_H) is calculated from the measured Hall voltage, the

applied current, and the magnetic field strength. The carrier concentration (n) can then be

determined from the Hall coefficient. By combining the Hall data with a resistivity

measurement (often performed using the same sample configuration), the electron mobility

(μ) can be calculated.

Experimental Setup Measurement Procedure

Data Analysis

Semiconductor Sample
(AlAs or GaAs)

High Impedance Voltmeter

Constant Current Source Electromagnet Apply Current (I)
through sample

Apply Perpendicular
Magnetic Field (B)

Measure Hall
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Calculate Hall
Coefficient (RH)
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Concentration (n)
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Hall Effect Measurement Workflow

Conclusion
Aluminum arsenide and gallium arsenide are both vital III-V semiconductors with distinct

properties that dictate their primary applications. Gallium arsenide, with its direct bandgap and

high electron mobility, is the material of choice for optoelectronic and high-frequency electronic

devices. Aluminum arsenide, characterized by its wider, indirect bandgap and higher thermal

conductivity, serves as an excellent partner material in GaAs-based heterostructures, providing

carrier confinement and improved thermal management. The near-identical lattice constants of

AlAs and GaAs are a significant advantage, enabling the fabrication of complex, high-

performance layered devices. A thorough understanding of their individual properties and the

experimental techniques used to characterize them is fundamental for advancing

semiconductor technology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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